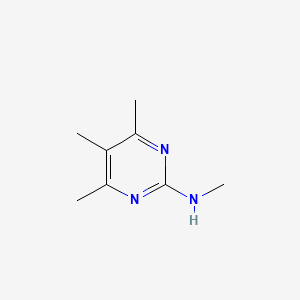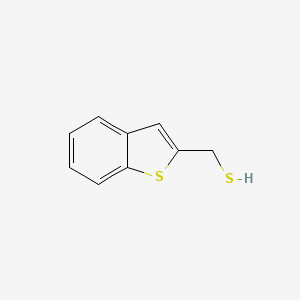
(1-Benzothiophen-2-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzothiophen-2-yl)methanethiol is an organic compound belonging to the class of benzothiophenes. It consists of a benzene ring fused with a thiophene ring, with a methanethiol group attached to the second position of the benzothiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzothiophen-2-yl)methanethiol can be achieved through several methods. One common approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This method typically employs a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction . Another method involves the use of thiourea as a dihydrosulfide surrogate in C-S bond formation/cross-coupling/cyclization domino reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed C-H arylation and electrochemical methods for green synthesis are also explored for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Benzothiophen-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated benzothiophenes.
Wissenschaftliche Forschungsanwendungen
(1-Benzothiophen-2-yl)methanethiol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of (1-Benzothiophen-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. The benzothiophene ring can interact with biological receptors and ion channels, influencing cellular pathways and signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Benzothiophene: A parent compound with similar structural features but lacking the methanethiol group.
2-Aminobenzothiophene: Contains an amino group instead of a methanethiol group.
3-Carboxybenzothiophene: Features a carboxyl group at the third position.
Uniqueness: (1-Benzothiophen-2-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
50779-70-9 |
|---|---|
Molekularformel |
C9H8S2 |
Molekulargewicht |
180.3 g/mol |
IUPAC-Name |
1-benzothiophen-2-ylmethanethiol |
InChI |
InChI=1S/C9H8S2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,10H,6H2 |
InChI-Schlüssel |
LWZHHWMBSOEUJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


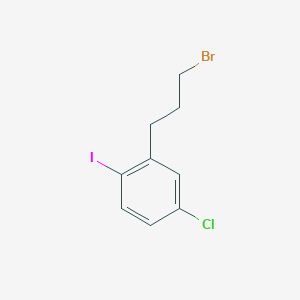
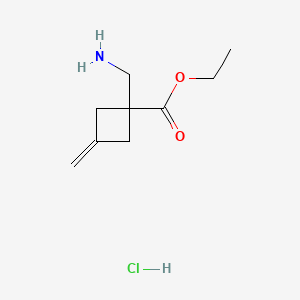

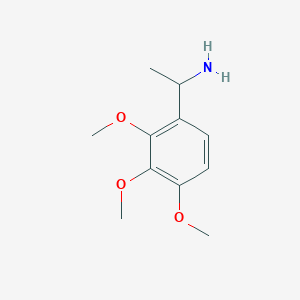

![1-[(4-chlorophenyl)methyl]-3-[3-(methylamino)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B13567885.png)
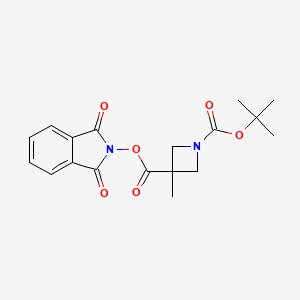
![(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13567890.png)
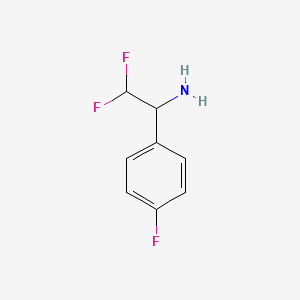


![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)

